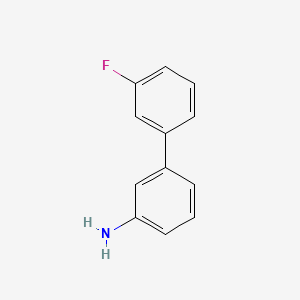
3'-Fluorobiphenyl-3-ylamine
Overview
Description
3'-Fluorobiphenyl-3-ylamine is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genetic Incorporation of Fluorescent Probes into Proteins
The use of environmentally sensitive fluorescent probes like 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) for the genetic incorporation into proteins in yeast has been explored. This approach allows for the direct probing of local structural changes in proteins, offering a novel method for studying protein structure, interactions, and folding processes [H. Lee et al., 2009].
Synthesis and Evaluation of Anticancer Agents
Research has been conducted on the synthesis and biological evaluation of novel compounds with potential anticancer properties. For instance, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various tumor cell lines, indicating their potential as anticancer agents [I. Ivasechko et al., 2022].
Enhanced Light Harvesting for Solar Cells
The electronic energy transfer properties between rare-earth ions in fluoroindate glass have been studied for solar cell applications. This research demonstrates how upconversion emissions from these materials can enhance the efficiency of silicon solar cells by converting infrared radiation into the visible and near-infrared spectrum, which is just above the silicon bandgap [F. Lahoz et al., 2011].
Development of Selective Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, showcasing the potential of fluorinated compounds in the development of targeted therapies for treating various diseases, including cancer [G. M. Schroeder et al., 2009].
Biological Probes from Old Dyes
There has been a resurgence in using old dyes, such as fluorescein and rhodamine derivatives, to create sophisticated fluorescent dyes for biochemical and biological research. Modern chemistry has reinvigorated these structures to produce tools for advanced studies, demonstrating the ongoing innovation in the field of chemical biology [L. Lavis, 2017].
Properties
IUPAC Name |
3-(3-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCBTFQZVWVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382209 | |
| Record name | 3'-Fluorobiphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400751-05-5 | |
| Record name | 3'-Fluorobiphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
